N-[(7E)-2,3,4,8,9-PENTAMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDROXYLAMINE
Overview
Description
N-[(7E)-2,3,4,8,9-PENTAMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDROXYLAMINE is a complex organic compound characterized by its unique furochromen structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7E)-2,3,4,8,9-PENTAMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDROXYLAMINE typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of triethylamine . The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile, followed by the formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(7E)-2,3,4,8,9-PENTAMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler hydrocarbon structures.
Scientific Research Applications
N-[(7E)-2,3,4,8,9-PENTAMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDROXYLAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(7E)-2,3,4,8,9-PENTAMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDROXYLAMINE involves its interaction with various molecular targets. It can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to various photochemical reactions . This property is particularly useful in photodynamic therapy for skin diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 3-acetoacetyl-2H-chromen-2-one
Uniqueness
N-[(7E)-2,3,4,8,9-PENTAMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDROXYLAMINE is unique due to its specific furochromen structure, which imparts distinct chemical and biological properties. Its ability to act as a photosensitizer sets it apart from other similar compounds, making it particularly valuable in photodynamic therapy .
Properties
IUPAC Name |
(NE)-N-(2,3,4,8,9-pentamethylfuro[2,3-f]chromen-7-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-7-6-12-14(8(2)9(3)16(17-18)20-12)15-13(7)10(4)11(5)19-15/h6,18H,1-5H3/b17-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANQAHFGJONZQW-WUKNDPDISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=NO)O2)C)C)C3=C1C(=C(O3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C(/C(=N\O)/O2)C)C)C3=C1C(=C(O3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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